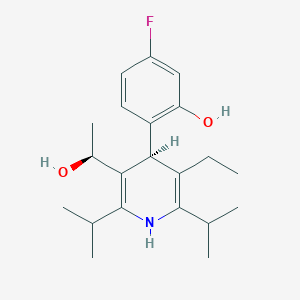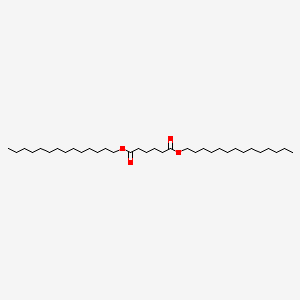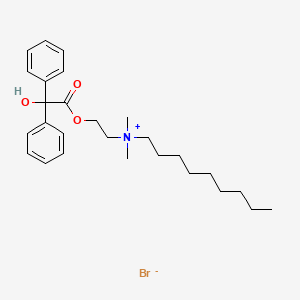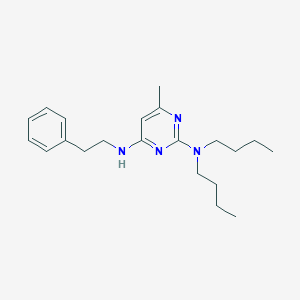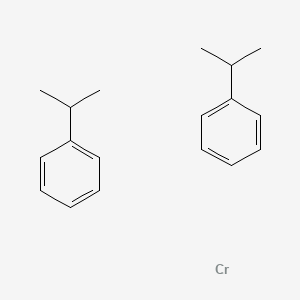
Dicumene chromium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicumene chromium is a coordination compound where chromium is complexed with dicumene ligands. This compound is notable for its applications in various fields, including materials science and catalysis. The unique properties of this compound, such as its stability and reactivity, make it a subject of interest in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dicumene chromium can be synthesized through the thermal decomposition of this compound complexes in an inert atmosphere. The process typically involves heating the precursor compound at temperatures ranging from 350°C to 520°C in an argon atmosphere . This method ensures the formation of high-quality chromium films with minimal impurities.
Industrial Production Methods: In industrial settings, the production of this compound often employs chemical vapor deposition (CVD) techniques. This method allows for the controlled deposition of chromium films on various substrates, which is essential for applications in electronics and optoelectronics .
Analyse Chemischer Reaktionen
Types of Reactions: Dicumene chromium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or carbon monoxide.
Substitution: Ligand exchange reactions where dicumene ligands are replaced by other ligands such as chloride or sulfate ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are typically used.
Substitution: Reactions often occur in aqueous solutions with the presence of chloride or sulfate ions.
Major Products Formed:
Oxidation: Higher oxidation state chromium compounds.
Reduction: Lower oxidation state chromium compounds.
Substitution: Chromium complexes with different ligands, such as chromium chloride or chromium sulfate.
Wissenschaftliche Forschungsanwendungen
Dicumene chromium has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dicumene chromium involves its interaction with various molecular targets and pathways:
Molecular Targets: One of the primary targets is the beta subunit of mitochondrial ATP synthase, which plays a crucial role in cellular energy production.
Pathways Involved: this compound influences several metabolic pathways, including those involved in glucose metabolism and insulin signaling. It enhances insulin-stimulated signal transduction by affecting downstream effector molecules.
Vergleich Mit ähnlichen Verbindungen
Dicumene chromium can be compared with other chromium compounds, such as:
Chromium Picolinate: Known for its role in glucose metabolism and as a dietary supplement.
Chromium Chloride: Used in various industrial applications, including electroplating and as a catalyst.
Chromium Sulfate: Commonly used in tanning leather and as a mordant in dyeing.
Uniqueness: this compound stands out due to its specific ligand structure, which imparts unique stability and reactivity properties. This makes it particularly useful in applications requiring high-purity chromium films and in catalytic processes where precise control over reactivity is essential .
Eigenschaften
CAS-Nummer |
12001-89-7 |
|---|---|
Molekularformel |
C18H24Cr |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
chromium;cumene |
InChI |
InChI=1S/2C9H12.Cr/c2*1-8(2)9-6-4-3-5-7-9;/h2*3-8H,1-2H3; |
InChI-Schlüssel |
AWNBGWWVMCBBST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=CC=C1.CC(C)C1=CC=CC=C1.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


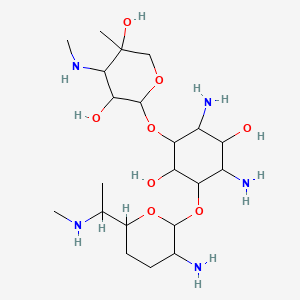


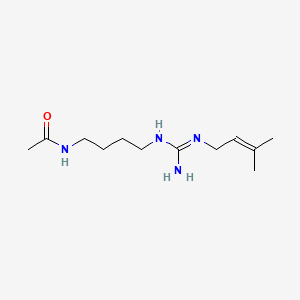
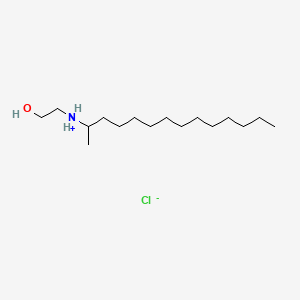
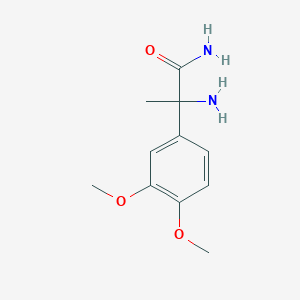
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)

![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
